N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)

Chemical Nuclease DNA Cleavage Schiff Base Complex

Researchers requiring a reliable chemical nuclease for DNA footprinting without external reducing agents often face background interference. This para-hydroxy Fe(II)-salen complex provides a self-activating solution for uniform DNA cleavage. • Self-activated nuclease activity eliminates interference from reducing agents like DTT in drug-DNA interaction studies. • Achieves complete conversion of supercoiled plasmid DNA to nicked/linear forms within 20 hours, ideal for sequencing library preparation. • Supplied at minimum 98% purity, stored and shipped in a cool, dry environment to ensure stability and consistent redox behavior upon in situ activation.

Molecular Formula C16H16FeN2O4+2
Molecular Weight 356.15 g/mol
CAS No. 255379-99-8
Cat. No. B1497334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)
CAS255379-99-8
Molecular FormulaC16H16FeN2O4+2
Molecular Weight356.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O.[Fe+2]
InChIInChI=1S/C16H16N2O4.Fe/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22;/h1-4,7-10,19-22H,5-6H2;/q;+2
InChIKeyLRSJUVSXJZYUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) – Baseline Overview


N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) [CAS 255379-99-8] is a coordination compound of iron(II) with the tetradentate Schiff base ligand N,N'-bis(5-hydroxysalicylidene)ethylenediamine. The molecular formula is C16H14FeN2O4 and the molecular weight is 354.14 g/mol. The compound is supplied at a minimum purity of 98% . The presence of the para-hydroxy substituents on the salicylidene rings distinguishes it from the unsubstituted parent Fe(II)-salen complex and from other regioisomers, directly impacting its redox behavior and biomolecular interactions.

Self-Activated Nuclease

Reductant-free DNA cleavage unique to the para-hydroxy isomer.

DNA Affinity Studies

Reported largest ΔTm increase among para, ortho, and meta isomers.

High Purity Research Reagent

Supplied at ≥98% purity, minimizing regioisomeric or metal interference.

Why Analogs Cannot Substitute 5-Hydroxylated Fe(II)-Salen


The position of the hydroxyl substituent on the salen ligand ring critically governs both DNA-binding affinity and nuclease activity. In a systematic comparison of ortho-, meta-, and para-(bishydroxy)salen-Fe complexes, the para-isomer (5-hydroxy) exhibited the highest DNA affinity and was uniquely capable of self-activated DNA cleavage without an external reducing agent, a property absent in the ortho and meta isomers and in the non-hydroxylated salen-Fe complex [1]. Substituting the para-hydroxy complex with a different regioisomer or with the unsubstituted Fe(II)-salen leads to a complete loss of this spontaneous nuclease activity.

Regioisomer Mismatch

Ortho- and meta-hydroxy salen-Fe complexes lack self-activated nuclease activity; cleavage may not be observed.

Unsubstituted Salen-Fe Difference

Non-hydroxylated Fe(II)-salen shows negligible DNA affinity and cleavage; redox behavior may differ.

Structural Analog Mispairing

Amino or other ring-substituted analogs do not replicate the para-hydroxy group DNA interaction profile.

Quantitative Differentiation of 5-Hydroxy Fe(II)-Salen


Para-Hydroxy Regioisomer Superior DNA Cleavage

The para-(bishydroxy)salen-Fe complex (i.e., the 5-hydroxy derivative) converted ~75 ± 5% of supercoiled plasmid DNA to the nicked form within 3.5 h at 37°C in the absence of any reducing agent. Under identical conditions, the ortho- and meta-hydroxy isomers cleaved only 6 ± 2% of the DNA. The non-hydroxylated salen-Fe complex and an amino control compound exhibited negligible cleavage [1].

Self-Activated Cleavage
Head-to-head
~75 ± 5% vs 6 ± 2% nicked DNA (3.5 h, no reductant)
Supports para-hydroxy isomer unique nuclease activity.
Reported at 50 µM; other isomers show minimal conversion.
Chemical Nuclease DNA Cleavage Schiff Base Complex

Para-Hydroxy: Maximal DNA Thermal Stabilization

Thermal denaturation experiments with calf thymus DNA and poly(dA-dT)·(dA-dT) revealed that the para-hydroxy-salen-Fe complex induced a significantly larger increase in melting temperature (ΔTm) compared to the ortho and meta isomers. The stabilization ranking was para >> ortho > meta. The non-hydroxylated iron complexes 1 and 2 showed very little effect on DNA helix stability [1].

DNA Thermal Stabilization
Head-to-head
ΔTm ranking: para >> ortho > meta
Supports highest DNA affinity among tested isomers.
Based on calf thymus DNA and poly(dA-dT) thermal denaturation.
DNA Binding Thermal Denaturation Schiff Base Complex

Para-Hydroxy Isomer Achieves Exhaustive DNA Cleavage

After 20 h incubation without reducing agent, the para-hydroxy-salen-Fe complex completely eliminated supercoiled DNA, generating nicked (form II) and linear (form III) DNA. In contrast, the ortho and meta isomers, as well as the non-hydroxylated complex, showed only ~18 ± 7% nicked DNA even after 20 h. Addition of dithiothreitol had no significant effect on the weak activity of the ortho/meta/non-hydroxylated complexes [1].

Exhaustive Cleavage (20 h)
Head-to-head
Complete conversion to nicked/linear; comparators ~18% nicked
Supports sustained, high-efficiency nuclease capacity.
Without reducing agent; dithiothreitol further enhances activity only for para isomer.
DNA Cleavage Kinetics Long-Term Nuclease Activity Chemical Nuclease

High Purity Spec for Reproducible Experiments

The commercially available N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) (CAS 255379-99-8) is supplied with a minimum purity specification of 98% as confirmed by the supplier AKSci . This level of purity minimizes interference from residual free ligand, metal salts, or regioisomeric impurities that can confound biological and catalytic assay results.

Purity Specification
Data to verify
≥98% (supplier AKSci)
Supports lot-to-lot assay reproducibility.
Supplier certificate; verify for sensitive catalytic assays.
Chemical Purity Quality Control Reproducibility

Applications Where 5-Hydroxy Fe(II)-Salen Outperforms


Self-Activated Nuclease for DNA Footprinting

The para-hydroxy-salen-Fe complex has been successfully employed as a footprinting probe to detect sequence-selective drug-DNA interactions, including the binding of Hoechst 33258 to AT sequences and chromomycin to GC sequences [1]. Its ability to cleave DNA uniformly without an external reducing agent makes it uniquely suited for mapping drug binding sites on nucleic acids, where reducing agents like dithiothreitol might otherwise interfere with drug-DNA equilibria.

Exhaustive Plasmid Digestion for Molecular Biology Workflows

The high catalytic efficiency of the para-hydroxy isomer, demonstrated by complete conversion of supercoiled plasmid DNA to nicked and linear forms within 20 h [1], supports its use in workflows requiring complete DNA linearization or nicking, such as in vitro recombination, sequencing library preparation, or nuclease protection assays.

Magnetic Anticancer Agent with Self-Activating Nuclease

Fe(Salen) derivatives are under investigation as magnetic anticancer compounds for magnet-guided drug delivery and concurrent MRI visualization. The para-hydroxy variant adds a self-activating nuclease function not present in unsubstituted Fe(Salen), potentially linking magnetic targeting with spontaneous DNA damage in tumor cells without requiring metabolic activation [1].

Precursor for High-Activity Oxidation Catalysts

The Fe(II) oxidation state in the as-supplied complex positions it as a storable precursor that can be converted in situ to the catalytically active Fe(III)-oxo or Fe(III)-hydroxo species. The electron-donating para-hydroxy substituents modulate the redox potential of the iron center, a property that can be exploited to tune catalytic activity in oxidation reactions [1].

Application
Selection Property
Validation Focus
DNA footprinting probe
Self-activated nuclease activity
Sequence-selective cleavage patterns
Plasmid linearization studies
Exhaustive cleavage capacity
Complete supercoil-to-linear conversion
Magnetic tumor-cell targeting studies
Reductant-free DNA damage
Nuclease activity under magnetic field
Oxidation catalyst precursor
Fe(II) redox state
In-situ activation to active Fe(III)-oxo
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